molecular formula C10H12FNO B14908002 6-(Tert-butyl)-5-fluoronicotinaldehyde

6-(Tert-butyl)-5-fluoronicotinaldehyde

Cat. No.: B14908002
M. Wt: 181.21 g/mol
InChI Key: MJAQHTUDHHVOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyl)-5-fluoronicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a tert-butyl group at the 6th position and a fluorine atom at the 5th position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-5-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable nicotinaldehyde derivative.

    Introduction of Fluorine: A fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the 5th position.

    Introduction of Tert-butyl Group: The tert-butyl group is introduced using tert-butyl lithium or tert-butyl bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-5-fluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-(Tert-butyl)-5-fluoronicotinic acid.

    Reduction: 6-(Tert-butyl)-5-fluoronicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Tert-butyl)-5-fluoronicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-5-fluoronicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-(Tert-butyl)-5-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    6-(Tert-butyl)-5-bromonicotinaldehyde: Similar structure but with a bromine atom instead of fluorine.

    6-(Tert-butyl)-5-iodonicotinaldehyde: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

6-(Tert-butyl)-5-fluoronicotinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry and material science.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

6-tert-butyl-5-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C10H12FNO/c1-10(2,3)9-8(11)4-7(6-13)5-12-9/h4-6H,1-3H3

InChI Key

MJAQHTUDHHVOKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=N1)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.